molecular formula C16H16ClNO4S B2830591 N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide CAS No. 14738-11-5

N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2830591
CAS RN: 14738-11-5
M. Wt: 353.82
InChI Key: MPHRPPJYUZSEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide, also known as CEPA, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. CEPA is a member of the class of sulfonyl amides and has a molecular formula of C16H16ClNO4S.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs by N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory properties. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has also been found to modulate the expression of various genes and proteins involved in these processes.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has several advantages as a research tool, including its ability to inhibit cancer cell growth, neuroprotective effects, and anti-inflammatory properties. However, N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields of scientific research, such as cardiovascular disease and diabetes. Additionally, the development of more potent and selective analogs of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide can be synthesized through a multistep reaction process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline to form N-(4-chlorobenzenesulfonyl)-2-ethoxyaniline. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to produce N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide. The purity of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research, including cancer research, neuroprotection, and inflammation. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-3-22-16-7-5-4-6-15(16)18(12(2)19)23(20,21)14-10-8-13(17)9-11-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHRPPJYUZSEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide

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